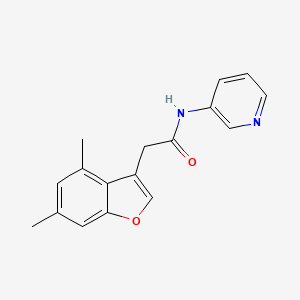

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

Beschreibung

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with methyl groups at the 4- and 6-positions and a pyridin-3-yl group attached to the acetamide nitrogen. The pyridine moiety in this compound introduces electron-withdrawing and hydrogen-bonding capabilities, which may enhance its interaction with biological targets compared to halogen-substituted analogs.

Eigenschaften

Molekularformel |

C17H16N2O2 |

|---|---|

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C17H16N2O2/c1-11-6-12(2)17-13(10-21-15(17)7-11)8-16(20)19-14-4-3-5-18-9-14/h3-7,9-10H,8H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

XFMVPOQYZYMAGB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CN=CC=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamid umfasst in der Regel die folgenden Schritte:

-

Bildung des Benzofuran-Kerns: : Der Benzofuran-Kern kann durch Cyclisierung geeigneter Vorläufer synthetisiert werden. Ausgehend von 2,4-Dimethylphenol kann beispielsweise eine Friedel-Crafts-Acylierung durchgeführt werden, um eine Acylgruppe einzuführen, gefolgt von einer Cyclisierung zur Bildung des Benzofuranrings.

-

Einführung der Acetamidgruppe: : Die Acetamidgruppe kann eingeführt werden, indem man das Benzofuran-Derivat mit Chloacetylchlorid in Gegenwart einer Base wie Triethylamin reagieren lässt. Dies bildet das Zwischenprodukt 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetylchlorid.

-

Kopplung mit Pyridin: : Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit Pyridin-3-amin unter basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch für die großtechnische Synthese optimiert. Dazu gehören die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und Ausbeuten sowie die Implementierung von Reinigungsverfahren wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methylgruppen am Benzofuranring, was zur Bildung von Carbonsäuren oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können auf die Acetamidgruppe abzielen und diese möglicherweise in ein Amin umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Benzofuranring auftreten, was eine weitere Funktionalisierung ermöglicht.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Brom) und Nitriermittel (z. B. Salpetersäure) können unter kontrollierten Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Produkte umfassen 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)essigsäure.

Reduktion: Produkte umfassen 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)ethylamin.

Substitution: Produkte variieren je nach eingeführter Substituenten, z. B. halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has highlighted several significant biological activities associated with 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide:

Antimicrobial Activity

Studies indicate that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown effectiveness against various bacterial strains, including resistant strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively .

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of this compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis markers. These findings suggest that it could be further developed as a therapeutic agent for cancer treatment .

- In Silico Studies : Computational studies have been conducted to assess the drug-likeness and bioavailability of this compound. These studies provide insights into its pharmacokinetic properties and potential interactions with biological targets .

Wirkmechanismus

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Solubility : Pyridine’s basicity may improve aqueous solubility compared to halogenated analogs, which are typically more lipophilic.

- Synthetic Accessibility : Halogenated analogs (e.g., chloro and fluoro derivatives) are synthesized via nucleophilic aromatic substitution or coupling reactions, while the pyridin-3-yl variant likely requires palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Complex Acetamide Derivatives with Heterocyclic Moieties

Compounds 5k–5n from feature additional heterocyclic systems (e.g., imidazo[2,1-b]thiazole and piperazine) and demonstrate the following contrasts:

Key Differences :

- Structural Complexity : Compounds 5k–5n are larger (MW 539–573 g/mol) and incorporate multiple heterocycles, which may enhance target selectivity but complicate synthesis .

- Thermal Stability : The target compound’s simpler structure may exhibit higher thermal stability than 5k–5n, which have lower melting points (80–118°C).

- Pharmacological Potential: The imidazo[2,1-b]thiazole moiety in 5k–5n is associated with kinase inhibition, whereas benzofuran-pyridine hybrids may target different pathways, such as neurotransmitter receptors .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:

- Pyridine vs. Halogen Substitution : The pyridin-3-yl group’s ability to form hydrogen bonds could improve binding affinity in enzyme pockets compared to halogenated phenyl groups, which rely on hydrophobic interactions .

- Synthetic Challenges : The target compound’s synthesis may require stringent conditions due to the reactivity of the pyridine ring, whereas halogenated analogs are more straightforward to prepare .

Biologische Aktivität

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide (often referred to as DBPA) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{16}N_{2}O

- Molecular Weight : 240.30 g/mol

- PubChem ID : 145972718

Synthesis

The synthesis of DBPA typically involves the reaction of 4,6-dimethylbenzofuran with pyridine derivatives under controlled conditions. The process is designed to optimize yield and purity, often utilizing green chemistry principles to minimize environmental impact.

Biological Activity Overview

DBPA has been studied for various biological activities:

Antioxidant Activity

Research indicates that DBPA exhibits significant antioxidant properties. The antioxidant activity is often assessed through assays like the ABTS radical cation decolorization assay. In comparative studies, DBPA showed a percentage inhibition similar to that of established antioxidants such as ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases .

Antimicrobial Activity

DBPA has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DBPA were found to be lower than those of conventional antibiotics, suggesting that it may serve as a potent alternative treatment .

Anti-tubercular Activity

In a study focused on anti-tubercular agents, derivatives of DBPA were synthesized and evaluated against Mycobacterium tuberculosis. Compounds derived from DBPA exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .

Case Studies

- Antioxidant Efficacy

- Antimicrobial Evaluation

- Tuberculosis Treatment

Pharmacokinetics and Toxicity Profile

In silico studies have been performed to evaluate the pharmacokinetic properties (ADMET) of DBPA. These studies indicated favorable absorption and distribution characteristics while showing no significant toxicity in human cell lines (HEK-293), which supports its potential for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzofuran precursor with a pyridyl acetamide moiety. A general approach includes:

- Step 1 : Preparation of 4,6-dimethyl-1-benzofuran-3-carboxylic acid via cyclization of substituted phenols under acidic conditions.

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester.

- Step 3 : Amide coupling with 3-aminopyridine in a polar solvent (e.g., ethanol or DMF) at 0–5°C for 2 hours, as demonstrated in analogous acetamide syntheses .

- Optimization : Adjust reaction temperature, catalyst (e.g., piperidine for Knoevenagel-type reactions), and stoichiometry to improve yield. Monitor purity via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the benzofuran and pyridine rings. For example, the methyl groups (4,6-dimethyl) on benzofuran will show distinct singlet peaks in -NMR .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as done for structurally similar N-(chlorophenyl)acetamide derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-containing acetamides often target enzymes or receptors).

- Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) or cell viability assays (MTT) at concentrations ranging from 1 nM to 100 µM.

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-treated samples.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and how does this compare to experimental data?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2). Focus on hydrogen bonding with the pyridyl nitrogen and hydrophobic interactions with the benzofuran methyl groups.

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability. Compare results with experimental IC50 values from enzymatic assays.

- Data Contradictions : If computational predictions suggest high affinity but experimental data show low activity, investigate solubility limitations or metabolic instability using ADMET profiling .

Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?

- Methodological Answer :

- Solubility Profiling : Test solubility in DMSO, PBS, and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.

- Stability Studies : Conduct accelerated degradation tests under varied pH (1.2–7.4) and temperatures (25–40°C). Analyze degradation products via LC-MS.

- Case Example : If a study reports poor aqueous solubility but high cellular uptake, consider using prodrug strategies or nanoformulations to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound's efficacy?

- Methodological Answer :

- Analog Synthesis : Modify the benzofuran (e.g., replace methyl with ethyl) or pyridine (e.g., introduce electron-withdrawing groups) to create derivatives.

- Bioactivity Testing : Screen analogs against primary and secondary targets. Tabulate results (example below):

| Derivative | R1 (Benzofuran) | R2 (Pyridine) | IC50 (nM) |

|---|---|---|---|

| Parent | 4,6-dimethyl | H | 250 |

| Analog A | 4-ethyl,6-methyl | 5-fluoro | 120 |

| Analog B | 4,6-diethyl | 4-nitro | 85 |

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate LD50/LC50.

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points.

- Reproducibility : Validate results across ≥3 independent experiments with technical triplicates.

Q. How can researchers validate the selectivity of this compound for a target enzyme over homologous isoforms?

- Methodological Answer :

- Panel Screening : Test against isoform-specific assays (e.g., COX-1 vs. COX-2).

- Kinetic Analysis : Determine Ki values using Lineweaver-Burk plots to assess competitive/non-competitive inhibition.

- Structural Insights : Compare docking poses with isoform crystal structures to identify selectivity-determining residues .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.